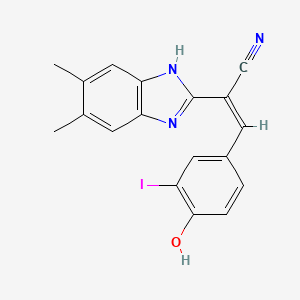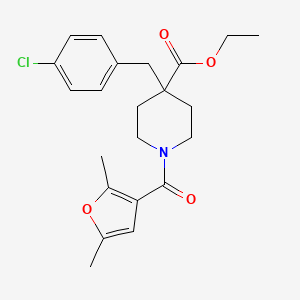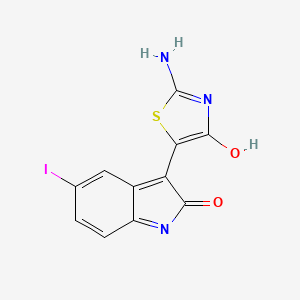![molecular formula C16H18N2O4 B6027166 1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)
1-[2-(acetylamino)-3-phenylacryloyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(acetylamino)-3-phenylacryloyl]proline, also known as Ac-Ph-Pro-NMe2, is a proline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to possess unique biochemical and physiological properties, making it an attractive candidate for research and development.
Mecanismo De Acción
The mechanism of action of 1-[2-(acetylamino)-3-phenylacryloyl]proline is not fully understood, but it is believed to interact with proteins and enzymes in the body. Studies have shown that this compound can inhibit the activity of enzymes such as cathepsin K, which is involved in bone resorption.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve bone density in animal models. Additionally, this compound has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(acetylamino)-3-phenylacryloyl]proline in lab experiments is its unique properties, which make it an attractive candidate for the development of peptidomimetics. However, one of the limitations of this compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research involving 1-[2-(acetylamino)-3-phenylacryloyl]proline. One area of interest is its potential use in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used as a tool for studying the mechanisms of enzyme inhibition and protein-protein interactions. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 1-[2-(acetylamino)-3-phenylacryloyl]proline involves the reaction of N-methylproline with acetyl chloride to form N-methylproline acetate. This intermediate is then reacted with phenylacetyl chloride to form this compound. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
1-[2-(acetylamino)-3-phenylacryloyl]proline has been extensively studied for its potential applications in various fields of research. One of the key areas of interest is its use as a building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides, and are used in drug discovery and development.
Propiedades
IUPAC Name |
1-[(Z)-2-acetamido-3-phenylprop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11(19)17-13(10-12-6-3-2-4-7-12)15(20)18-9-5-8-14(18)16(21)22/h2-4,6-7,10,14H,5,8-9H2,1H3,(H,17,19)(H,21,22)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBSKDXUPYJHPU-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)


![N-[(1-hydroxycyclohexyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6027104.png)
![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)